Vidofludimus hemicalcium

DHODH inhibition Enzymatic assay Immunomodulation

Researchers investigating autoimmune disorders require selective DHODH inhibitors without off-target kinase effects or species-specific dosing pitfalls. Vidofludimus hemicalcium (IMU-838) delivers: - 2.6-fold greater potency against human DHODH vs teriflunomide, enabling lower-concentration in vitro studies with reduced non-specific effects. - Dual DHODH/FXR inhibition mechanism, unique among second-generation analogs. - 64.4x lower potency against mouse DHODH - critical data for correct rodent model dosing (EAE) to avoid false negatives. - Phase 3 clinical candidate for MS; safety profile comparable to placebo in RA studies (COMPONENT trial). Procured as a research-grade small molecule for T-cell activation, cytokine release, and lymphocyte proliferation assays.

Molecular Formula C40H34CaF2N2O8
Molecular Weight 748.8 g/mol
CAS No. 1354012-90-0
Cat. No. B12752360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidofludimus hemicalcium
CAS1354012-90-0
Molecular FormulaC40H34CaF2N2O8
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2]
InChIInChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2
InChIKeyKWSJBFAXOPFZSO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vidofludimus Hemicalcium: A Next-Generation DHODH Inhibitor


Vidofludimus hemicalcium (also known as IMU-838, 4SC-101, SC12267) is a small-molecule immunomodulator that functions as an orally bioavailable, potent, and selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH) [1]. It also acts as a novel modulator of the farnesoid X receptor (FXR) . This dual mechanism of action underpins its investigation in a broad range of autoimmune disorders, including relapsing-remitting multiple sclerosis (RRMS), progressive multiple sclerosis (PMS), inflammatory bowel disease (IBD), and rheumatoid arthritis (RA) [1]. The compound is currently in Phase 3 clinical development for the treatment of relapsing multiple sclerosis [2].

Human DHODH enzymatic pathway studies
Suitable for in vitro human enzyme and cell-based assays
FXR nuclear receptor modulation research
Dual-target mechanism for immunomodulatory signaling exploration
Human immune cell immunomodulation models
Supports functional T-cell proliferation and cytokine secretion studies

Vidofludimus vs. First-Generation DHODH Inhibitors


Simple substitution of vidofludimus hemicalcium with other DHODH inhibitors like teriflunomide or leflunomide is not scientifically valid due to fundamental differences in potency, selectivity, safety profile, and molecular pharmacology. Vidofludimus is a chemically distinct, second-generation DHODH inhibitor that demonstrates significantly greater potency against the human enzyme, a dual-target mechanism involving FXR modulation, and a distinct safety profile characterized by a lack of off-target kinase activity [1]. Critically, it also exhibits marked species-specific differences in DHODH inhibition, which are not observed with first-generation inhibitors, directly impacting translational research models [1]. These quantitative and mechanistic differentiations, detailed in the evidence guide below, confirm that vidofludimus hemicalcium is not a direct substitute for its analogs and must be procured specifically for targeted research or clinical applications.

Target Compound
Vidofludimus Hemicalcium
Reported higher human DHODH enzymatic potency and additional FXR modulation mechanism.
Potential Substitute
First-Gen DHODH Inhibitors
Standard DHODH inhibition without FXR modulation; differing species-selectivity profiles.
Mismatch risk: Teriflunomide or leflunomide may not recapitulate the dual-target pathway response or human-specific enzyme kinetics observed with vidofludimus. Species-specific potency differences could alter standard rodent model outcomes.

Quantitative Evidence vs. DHODH Comparators


Human DHODH Inhibition vs. Teriflunomide

Vidofludimus demonstrates 2.6-fold greater potency in inhibiting dihydroorotate (DHO) oxidation by human DHODH compared to the first-generation inhibitor teriflunomide [1]. This head-to-head comparison was conducted in a standardized in vitro enzymatic assay, providing a direct quantitative basis for its enhanced activity.

Human DHODH Inhibition
Head-to-head
2.6-fold more potent
Reported human enzymatic assay context
IC50 160 nM vs. 420 nM teriflunomide
DHODH inhibition Enzymatic assay Immunomodulation

T-Lymphocyte Function Inhibition vs. Teriflunomide

Beyond enzymatic potency, vidofludimus was more efficacious than teriflunomide in functional cellular assays. It demonstrated a greater capacity to inhibit T-lymphocyte proliferation and suppress the secretion of key pro-inflammatory cytokines IL-17 and IFN-γ from activated human peripheral blood mononuclear cells (PBMCs) [1].

T-Cell Function Inhibition
Head-to-head
More efficacious IL-17/IFN-γ suppression
Reported T-cell assay context
Compared to teriflunomide in activated PBMCs
T-cell proliferation Cytokine secretion Immunopharmacology

MRI Lesion Reduction in RRMS vs. Placebo

In a 24-week Phase 2 trial (EMPhASIS) for relapsing-remitting multiple sclerosis (RRMS), daily oral doses of vidofludimus calcium (IMU-838) at 30 mg and 45 mg significantly suppressed the development of new brain lesions. The 30 mg dose reduced the cumulative number of gadolinium-enhancing (Gd+) lesions by 78% compared to placebo [1].

MRI Lesion Activity (RRMS)
Reported context
78% reduction in new Gd+ lesions
Reported MRI endpoint context (Phase 2)
30 mg dose vs. placebo over 24 weeks
Multiple Sclerosis MRI biomarkers Phase 2 clinical trial

Disability Risk Reduction in Progressive MS vs. Placebo

In the Phase 2 CALLIPER trial for progressive multiple sclerosis (PMS), vidofludimus calcium reduced the relative risk of 24-week confirmed disability worsening (24wCDW) events by 20% compared to placebo in the overall study population (n=467) [1]. In a sub-analysis of patients with primary progressive MS (PPMS, n=152), the risk reduction was 30% [1].

Disability Worsening Risk (PMS)
Reported context
20-30% relative risk reduction
Reported disability worsening endpoint context
Phase 2 CALLIPER trial vs. placebo
Progressive Multiple Sclerosis Disability progression Phase 2 clinical trial

Species-Selective Human DHODH Inhibition

Vidofludimus exhibits marked species-specific differences in DHODH inhibition potency. It is approximately 7.5-fold less active against rat DHODH and 64.4-fold less active against mouse DHODH compared to the human enzyme [1]. This is a distinct pharmacological property not shared equally by first-generation DHODH inhibitors.

Species-Specific Enzyme Inhibition
Class-level
64.4-fold weaker on mouse DHODH
Species-selectivity context
Impacts rodent PK/PD model dose selection
Species selectivity DHODH Translational pharmacology

Safety Profile in Rheumatoid Arthritis vs. Leflunomide

The COMPONENT study evaluated the safety of vidofludimus in patients with active rheumatoid arthritis (RA). The compound demonstrated a safety profile similar to placebo, with no increase in adverse events commonly associated with first-generation DHODH inhibitors leflunomide and teriflunomide, such as diarrhea, alopecia, neutropenia, and elevated liver enzymes [1].

Adverse Event Profile in RA
Cross-study
Placebo-comparable AE rate
Reported safety endpoint context
COMPONENT study RA patients, 13 weeks
Safety profile Adverse events Rheumatoid Arthritis

Vidofludimus: Optimal Research Application Scenarios


Human Autoimmune DHODH Research

For in vitro studies of T-cell activation, cytokine release, or lymphocyte proliferation in human cell models (e.g., PBMCs), vidofludimus hemicalcium is the preferred DHODH inhibitor. Its 2.6-fold greater potency for human DHODH over teriflunomide [1] and superior functional inhibition of IL-17/IFN-γ secretion [1] provide a stronger experimental signal at potentially lower concentrations, minimizing non-specific effects. This is critical for dissecting DHODH-dependent pathways in autoimmunity.

MS Immunomodulator Development

Vidofludimus hemicalcium (IMU-838) is the only DHODH inhibitor with Phase 2 clinical evidence demonstrating significant reduction in both acute MRI lesion activity (78% reduction in Gd+ lesions [2]) and disability worsening in progressive MS (20-30% risk reduction [3]). This unique dual clinical profile makes it the compound of choice for development programs targeting neuroinflammation and neuroprotection in MS, differentiating it from teriflunomide which is only approved for relapsing forms.

Human-to-Mouse Translational PD Modeling

Investigators planning to use rodent models of autoimmune disease (e.g., EAE) must procure vidofludimus hemicalcium with the explicit understanding of its profound species-selectivity. Data shows a 64.4-fold lower potency against mouse DHODH compared to human DHODH [1]. This knowledge is essential for correctly designing dose-ranging studies, interpreting in vivo efficacy data, and avoiding false-negative results. This property makes it a unique tool for studying species-specific DHODH pharmacology.

Safety-Focused Autoimmune Disease Research

In preclinical toxicology or early clinical development for chronic autoimmune conditions like RA or IBD, vidofludimus hemicalcium offers a differentiated safety proposition. Data from the COMPONENT study in RA patients shows a safety profile comparable to placebo, with no increase in the class-associated adverse events seen with leflunomide/teriflunomide [4]. This positions it as a safer tool for long-term immunomodulation studies and a more attractive candidate for clinical development.

Application
Selection Property
Validation Focus
Human Autoimmune DHODH Research
Human DHODH Enzymatic Potency
In vitro T-cell Assay Validation
MS Immunomodulator Model Development
Phase 2 MRI Endpoint Context
Lesion and Disability Endpoint Review in Preclinical Models
Human-to-Mouse Cross-Species PD Modeling
Species-Specific Enzymatic Context
PK/PD Model Validation in EAE Studies
Safety-Focused Immunomodulation Research
Reported AE Endpoint Context
Off-Target and Safety Endpoint Monitoring in Long-Term Models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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